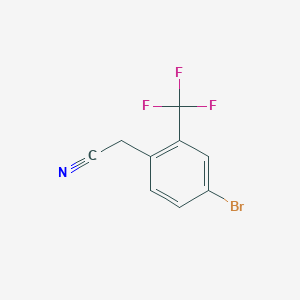

2-(4-ブロモ-2-(トリフルオロメチル)フェニル)アセトニトリル

概要

説明

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is a chemical compound used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The compound is used in the synthesis of new fluorinated probes and their incorporation into macromolecules .Molecular Structure Analysis

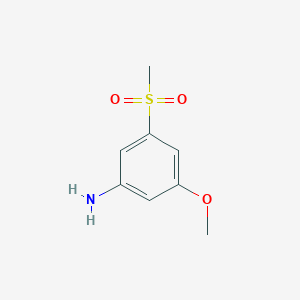

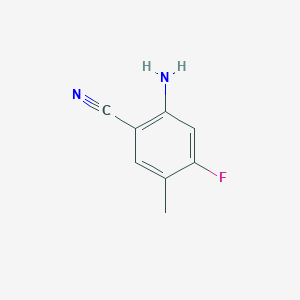

The molecular formula of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is C9H5BrF3N . It has a molecular weight of 264.04 g/mol.Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 268.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol . The flash point is 116.2±25.9 °C . The index of refraction is 1.497 . The molar refractivity is 48.4±0.3 cm³ . It has 1 H bond acceptor and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 19.2±0.5 10^-24 cm³ . The surface tension is 34.2±3.0 dyne/cm . The molar volume is 165.3±3.0 cm³ .科学的研究の応用

医薬品中間体

この化合物は、主に様々な医薬品の合成における中間体として使用されます 。反応性のあるブロモ基とニトリル基を持つため、医薬品の開発において重要な役割を果たし、幅広い治療薬を生み出すためのさらなる化学変換を行うことができます。

イミダゾール誘導体の合成

イミダゾール誘導体は、幅広い生物活性を示すことが知られています2-(4-ブロモ-2-(トリフルオロメチル)フェニル)アセトニトリルは、イミダゾール含有化合物を合成するために使用でき、抗菌剤、抗真菌剤、抗ウイルス剤としての可能性があります .

鈴木カップリング反応

有機化学では、鈴木カップリングは炭素-炭素結合を作成するための強力な方法です。 この化合物は、鈴木カップリング反応において前駆体として作用し、医薬品化学において価値のある2-トリフルオロメチルアリールまたはヘテロアリール誘導体を調製することができます .

コルチコトロピン放出ホルモンのアンタゴニスト

この化合物は、ストレス関連の障害に重要な、コルチコトロピン放出ホルモンの潜在的なアンタゴニストとして有望な、4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンなどの誘導体を合成するために使用できます .

降圧剤の作成

この化合物は、降圧活性を示すベンゾイミダゾール誘導体の合成に使用されてきました。 これらの誘導体は、高血圧の治療における可能性について評価することができます .

Safety and Hazards

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

作用機序

Target of Action

It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile. It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

生化学分析

Biochemical Properties

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and apoptosis, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNDRQVAPPETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729332 | |

| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877131-92-5 | |

| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)